molecular formula C12H17Cl2NO2S B1431198 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864051-82-0

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No.: B1431198
CAS No.: 1864051-82-0
M. Wt: 310.2 g/mol
InChI Key: FASBXMCKURGWOG-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a cyclohexanamine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
  • 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
  • 4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASBXMCKURGWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 2
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 3
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 4
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 5
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 6
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

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